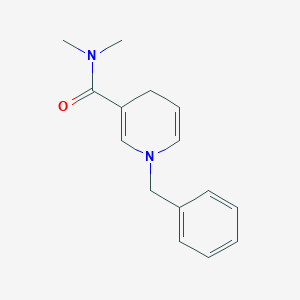
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound features a benzyl group attached to the nitrogen atom, along with dimethyl groups and a carboxamide functional group. The 1,4-dihydropyridine scaffold is notable for its role in various biological activities, including calcium channel modulation, making it a significant structure in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions typically include refluxing in ethanol or another suitable solvent .
For industrial production, green synthetic methodologies are often employed to enhance yield and purity while minimizing environmental impact. These methods may involve the use of catalysts and optimized reaction conditions to achieve efficient synthesis .
Analyse Des Réactions Chimiques
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield dihydropyridine derivatives.
Applications De Recherche Scientifique
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel modulator.
Medicine: It is investigated for its potential therapeutic applications, such as antihypertensive, anti-inflammatory, and neuroprotective effects.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels. By modulating these channels, the compound can influence various physiological processes, including muscle contraction and neurotransmitter release. The molecular targets include voltage-gated calcium channels, and the pathways involved are related to calcium ion flux regulation .
Comparaison Avec Des Composés Similaires
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide can be compared with other 1,4-dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension and angina.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other 1,4-dihydropyridine derivatives .
Propriétés
Numéro CAS |
59547-43-2 |
|---|---|
Formule moléculaire |
C15H18N2O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
1-benzyl-N,N-dimethyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H18N2O/c1-16(2)15(18)14-9-6-10-17(12-14)11-13-7-4-3-5-8-13/h3-8,10,12H,9,11H2,1-2H3 |
Clé InChI |
WDQBKSDAKJWIFF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CN(C=CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
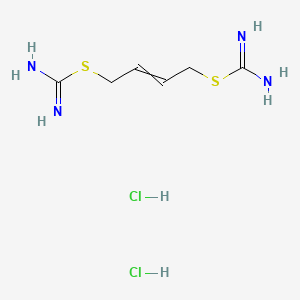
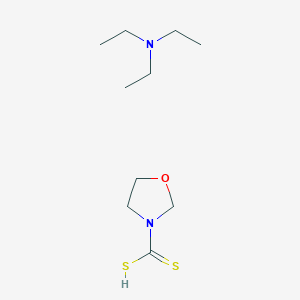
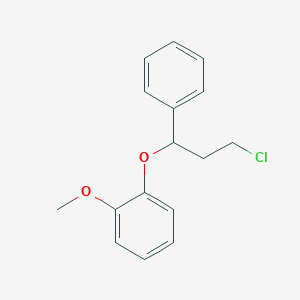

![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
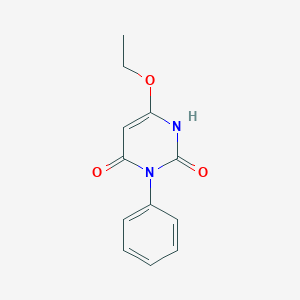

phosphanium iodide](/img/structure/B14613819.png)

![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)
![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
